N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride
Description
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride is a carbamoyl chloride derivative characterized by a methyl group and a substituted pyrrolidinylmethyl group attached to the nitrogen atom. Its structure includes a 1-methylpyrrolidine ring connected via a methylene bridge to the carbamoyl chloride core (Cl-C(=O)-N-). This compound is of interest in medicinal chemistry due to the pyrrolidine moiety, which is often associated with enhanced bioavailability and blood-brain barrier penetration, making it relevant for neuroactive drug synthesis .
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-5-3-4-7(10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChI Key |
CJIXXVNHPUEERU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The preparation of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride typically involves the introduction of the carbamoyl chloride functionality onto an amine precursor containing the 1-methylpyrrolidin-2-ylmethyl group. The key synthetic step is the conversion of the corresponding carbamate or amide intermediate into the carbamoyl chloride using chlorinating agents.
Starting Materials and Key Intermediates
- 1-Methylpyrrolidin-2-ylmethylamine : This amine serves as the nucleophilic component.
- Methyl isocyanate or carbamoyl chloride derivatives : These provide the carbamoyl moiety.
- Chlorinating agents : Such as phosgene, triphosgene, or carbonyldiimidazole (CDI), used to form the carbamoyl chloride.
Synthetic Routes
Carbamoyl Chloride Formation via Carbonyldiimidazole (CDI)
One efficient method involves the use of carbonyldiimidazole as a carbonyl insertion reagent. The reaction proceeds by first activating the amine or phenolic component with CDI, followed by reaction with the other nucleophilic partner to form the carbamate intermediate. Subsequently, chlorination yields the carbamoyl chloride.
-
- React 1-methylpyrrolidin-2-ylmethylamine with CDI in an organic solvent such as acetonitrile at room temperature.
- After intermediate formation, treat with a chlorinating agent or use CDI excess to generate the carbamoyl chloride.
- Isolate the product by extraction and purification.
-
- Faster reaction rates.
- Easier isolation of the carbamoyl chloride product.
- Mild reaction conditions.
Reference : This method is supported by patent EP1856036B1, which highlights CDI as the reagent of choice for carbamate and carbamoyl chloride synthesis due to its efficiency and ease of product isolation.
Use of Triphosgene or Phosgene
Triphosgene, a safer phosgene equivalent, can be used to convert the corresponding carbamate or amine into the carbamoyl chloride.
-
- React the amine with triphosgene in an inert solvent like dichloromethane at low temperature.
- Monitor the reaction progress by TLC.
- Quench and purify the carbamoyl chloride.
Notes :
- Requires careful handling due to toxicity.
- Provides good yields but may need strict temperature control.
Reaction with 4-Nitrophenyl Chloroformate
An alternative approach involves reacting 4-nitrophenyl chloroformate with the amine to form an activated carbamate intermediate, which upon further reaction yields the carbamoyl chloride.
Detailed Reaction Conditions and Data
Typical Reaction Conditions
Example Synthesis Procedure (Adapted)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve 1-methylpyrrolidin-2-ylmethylamine in acetonitrile | Ready for reaction |
| 2 | Add carbonyldiimidazole (CDI) at room temperature, stir 10 min | Formation of carbamate intermediate |
| 3 | Add chlorinating agent or allow CDI excess to convert to carbamoyl chloride | Formation of this compound |
| 4 | Quench with water, extract organic layer | Isolation of product |
| 5 | Purify by column chromatography | Obtain pure compound |
Analytical Data (Representative)
- NMR : Characteristic peaks for pyrrolidine ring protons and methyl groups.
- IR : Strong absorption near 1780 cm⁻¹ indicative of carbamoyl chloride C=O stretch.
- Mass Spectrometry : Molecular ion peak consistent with expected molecular weight.
Research Findings and Comparative Analysis
- Carbonyldiimidazole (CDI) is preferred over other carbonyl insertion reagents such as triphosgene or methyl carbonate due to faster reaction kinetics and easier purification of the carbamoyl chloride intermediate.
- Use of zinc chloride catalysis has been demonstrated to improve yields and reaction rates in carbamate synthesis from carbamoyl chlorides and alcohols, which may be adapted for carbamoyl chloride preparation.
- Single-pot processes involving reaction of carboxylic acids with carbamoyl chlorides in the presence of organic bases at mild temperatures (10–50°C) have been reported, offering scalable and energy-efficient routes.
- Resolution of chiral amine intermediates using optically active acids such as camphor sulfonic acid can provide enantiomerically pure carbamoyl chlorides when chirality is a factor.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbonyldiimidazole (CDI) | CDI, amine, acetonitrile, room temp | Fast, mild, easy purification | CDI cost, moisture sensitivity |
| Triphosgene/Phosgene | Triphosgene, inert solvent, low temp | High yield | Toxic reagents, strict control |
| 4-Nitrophenyl chloroformate | 4-Nitrophenyl chloroformate, amine, mild conditions | Selective, mild conditions | Additional steps, reagent cost |
| Zinc chloride catalysis | ZnCl2 catalyst, carbamoyl chloride, toluene | Catalytic, efficient | Limited direct data for this compound |
| Single-pot with organic base | Carbamoyl chloride, carboxylic acid, base, 10–50°C | Scalable, energy-saving | Requires optimization per substrate |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine and carbon dioxide.
Aminolysis: Reaction with amines results in the formation of ureas.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.
Aminolysis Conditions: Reactions with primary or secondary amines under mild conditions.
Major Products Formed
Substituted Carbamates: Formed from nucleophilic substitution.
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]amine: Formed from hydrolysis.
Ureas: Formed from aminolysis.
Scientific Research Applications
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride involves the reactivity of the carbamoyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamoyl Chlorides
Below is a detailed comparison of the target compound with two analogous carbamoyl chlorides: N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride and N-ethyl-N-methyl carbamoyl chloride .
2.1 Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| N-Methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl Chloride | Not available | C₈H₁₅ClN₂O | 190.5 | Methyl, (1-methylpyrrolidin-2-yl)methyl |
| N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl Chloride | 1505056-54-1 | C₄H₅ClF₃NO | 175.54 | Methyl, 2,2,2-Trifluoroethyl |
| N-Ethyl-N-Methyl Carbamoyl Chloride | Not provided | C₄H₇ClNO | 120.45 | Ethyl, Methyl |
Key Observations:
- Molecular Weight and Complexity : The target compound has the highest molecular weight (190.5 g/mol) due to the pyrrolidine ring, which introduces steric bulk. In contrast, the trifluoroethyl derivative (175.54 g/mol) and ethyl-methyl variant (120.45 g/mol) are smaller and less structurally complex.
- Substituent Effects: The trifluoroethyl group in C₄H₅ClF₃NO introduces strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon and enhancing reactivity toward nucleophiles . The ethyl-methyl substituents in C₄H₇ClNO balance moderate reactivity and simplicity, making this compound a versatile intermediate in drug synthesis (e.g., Rivastigmine) .
2.3 Stability and Handling Considerations
- Target Compound : The pyrrolidine ring may confer hygroscopicity, requiring anhydrous storage. Its stability in polar aprotic solvents (e.g., DMF, acetonitrile) is comparable to other carbamoyl chlorides.
- Trifluoroethyl Derivative: Fluorine atoms reduce basicity, enhancing solubility in non-polar solvents. However, the C-F bond’s stability minimizes decomposition during reactions .
- Ethyl-Methyl Variant : Prone to hydrolysis; typically stored at low temperatures with desiccants .
Biological Activity
N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride, also known by its CAS number 1483468-71-8, is a synthetic compound with potential applications in medicinal chemistry. Its structure consists of a carbamoyl chloride moiety attached to a methylpyrrolidine derivative, suggesting possible interactions with biological systems that could lead to therapeutic effects.
The biological activity of this compound primarily revolves around its role as a reactive electrophile capable of forming covalent bonds with nucleophilic sites in biological macromolecules. This property is crucial for its potential application in drug development, particularly in targeting specific proteins or enzymes involved in disease pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many derivatives of pyrrolidine compounds have shown efficacy against bacterial and fungal strains.
- CNS Activity : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.
- Anti-inflammatory Effects : Certain carbamate derivatives are known to exhibit anti-inflammatory properties, which may be relevant for treating chronic inflammatory diseases.
Toxicological Profile
Given the presence of a carbamoyl chloride group, there is a need to assess the toxicity of this compound. Compounds with similar functionalities can exhibit cytotoxicity at high concentrations. Therefore, detailed toxicological studies are essential to determine safe dosage levels and potential side effects.
In Vitro Studies
Recent studies have focused on the synthesis and characterization of this compound. For instance:
-
Synthesis Methodology : The compound was synthesized through the reaction of N-methylpyrrolidine with isocyanates, followed by chlorination to yield the final product.
Step Reagents Conditions 1 N-methylpyrrolidine + Isocyanate Room temperature 2 Chlorinating agent (e.g., SOCl₂) Reflux - Biological Assays : The synthesized compound was subjected to various biological assays to evaluate its antimicrobial and cytotoxic properties. Results indicated moderate activity against certain bacterial strains but significant cytotoxicity at higher concentrations.
Clinical Implications
The implications of these findings suggest potential uses in developing new antimicrobial agents or therapeutic agents for neurological disorders. However, further research is required to elucidate the precise mechanisms and therapeutic windows.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride?
- Methodological Answer : Synthesis typically involves a multi-step approach starting with the functionalization of the pyrrolidine ring. For example, alkylation of 1-methylpyrrolidine-2-methanol with methyl isocyanate followed by chlorination using phosgene or thionyl chloride. Optimization requires controlling reaction temperature (<0°C for chlorination) and stoichiometric ratios to minimize side products like over-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
- Validation : Confirm purity using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference with computational data (e.g., SMILES:
CN(CC1CN(C)C1)C(=O)Cl) for structural consistency .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX suites for structure refinement. Anisotropic displacement parameters help resolve disorder in the pyrrolidine ring .
- Spectroscopy : FT-IR to confirm carbonyl (C=O, ~1700 cm) and C-Cl (~750 cm) stretches. H NMR in CDCl should show distinct methyl (δ 2.2–3.1 ppm) and pyrrolidine proton signals (δ 1.5–2.5 ppm) .
- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict bond angles/energies and compare with experimental data .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to volatility and potential release of HCl gas.
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis.
- Emergency Measures : Neutralize spills with sodium bicarbonate. Emergency showers/eye wash stations must be accessible. Refer to GHS guidelines (H314: Causes severe skin burns) .
Advanced Research Questions
Q. How does N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride interact with biological targets like cholinesterases?
- Methodological Answer : Kinetic assays (Ellman’s method) using acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to measure inhibition constants (). The carbamoyl chloride acts as an irreversible inhibitor, forming covalent adducts with serine residues. Monitor pseudo-first-order kinetics (e.g., biphasic inhibition curves) to distinguish active enzyme populations .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to fit time-dependent inhibition data. Compare with structurally analogous carbamates (e.g., neostigmine) for mechanistic insights .
Q. What computational approaches are effective in modeling the reactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict hydrolysis rates.
- Docking Studies (AutoDock Vina) : Map binding poses to AChE’s active site (PDB ID: 4EY7). Focus on hydrogen bonding with His447 and π-π stacking with Trp86.
- QM/MM : Hybrid quantum mechanics/molecular mechanics to model transition states during carbamoylation .
Q. How can discrepancies in crystallographic and spectroscopic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometry. Discrepancies >0.05 Å may indicate crystal packing effects.
- Multi-Software Refinement : Use both SHELXL (for high-resolution data) and Olex2 for disorder modeling. Apply Hirshfeld surface analysis to assess intermolecular interactions .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening .
Q. What factors influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 2–10) via HPLC-UV. Half-life () decreases exponentially above pH 7 due to nucleophilic attack by hydroxide ions.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store below –20°C to prevent dimerization .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Use amber glassware for light-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
